

Spectroscopic Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-(2-fluorophenyl)-3-	
	oxobutanoate	
Cat. No.:	B1386634	Get Quote

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**. These predictions are derived from the analysis of its chemical structure and comparison with known data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



 1 H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.10 - 7.40	Multiplet	4H	Aromatic protons (C ₆ H ₄ F)
~ 3.90	Singlet	2H	-CH ₂ - (next to phenyl group)
~ 3.70	Singlet	3H	-OCH₃ (methyl ester)
~ 3.50	Singlet	2H	-CH ₂ - (between carbonyls)

Note: The presence of the fluorophenyl group and the keto-enol tautomerism of the β -ketoester can lead to more complex spectra than this simplified prediction.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate



Chemical Shift (δ, ppm)	Assignment
~ 200	Ketone Carbonyl (C=O)
~ 168	Ester Carbonyl (C=O)
~ 160 (d, J ≈ 245 Hz)	Aromatic C-F
~ 115 - 135	Aromatic Carbons
~ 52	-OCH₃ (methyl ester)
~ 49	-CH ₂ - (between carbonyls)
~ 45	-CH ₂ - (next to phenyl group)

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~ 3050 - 3100	Medium	Aromatic C-H stretch
~ 2850 - 3000	Medium	Aliphatic C-H stretch
~ 1745	Strong	Ester C=O stretch
~ 1720	Strong	Ketone C=O stretch
~ 1600, 1490	Medium-Weak	Aromatic C=C stretch
~ 1200 - 1300	Strong	C-O stretch (ester)
~ 1220	Strong	C-F stretch

MS (Mass Spectrometry) Data



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

m/z	Interpretation
210	[M] ⁺ (Molecular Ion)
179	[M - OCH ₃] ⁺
151	[M - COOCH₃] ⁺
109	[F-C ₆ H ₄ -CH ₂] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[1] Transfer the solution to an NMR tube using a glass Pasteur pipette.[1] If any solid particles are present, filter the solution before transferring it to the NMR tube to avoid interfering with the shimming process.[1]
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument is typically a 400 or 500 MHz spectrometer.
- Data Acquisition: The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The



chemical shifts are calibrated relative to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
- Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty salt plate. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to obtain the final spectrum of transmittance or absorbance versus wavenumber.[3]
- Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

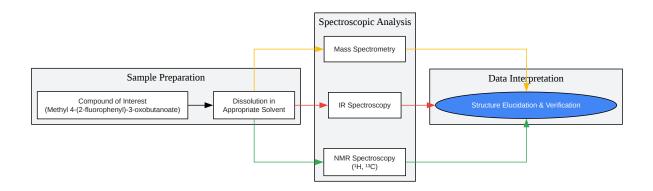
- Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute this solution to a final concentration of about 10-100 μg/mL.[5] Filter the solution if any precipitate is present.[5]
- Ionization: The sample is introduced into the mass spectrometer, where it is ionized.
 Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (molecular ion).[6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.[6]



Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.[6] The molecular ion peak
provides the molecular weight of the compound, and the fragmentation pattern gives clues
about its structure.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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